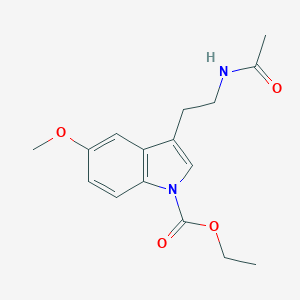

N-Carboxylate Melatonin Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Carboxylate Melatonin Ethyl Ester is a chemical compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 . It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin .

Molecular Structure Analysis

The molecular structure of N-Carboxylate Melatonin Ethyl Ester is represented by the formula C16H20N2O4 . The exact structural details are not provided in the retrieved information.Wissenschaftliche Forschungsanwendungen

Medicine

N-Carboxylate Melatonin Ethyl Ester: is utilized in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin . This compound is significant for research purposes, especially in understanding melatonin’s role in sleep regulation and potential therapeutic uses .

Biochemistry

In biochemistry, the study of melatonin isomers and their biosynthesis is of interest. N-Carboxylate Melatonin Ethyl Ester may be involved in the synthesis of these isomers, which have been detected in various natural products .

Pharmacology

Pharmacologically, N-Carboxylate Melatonin Ethyl Ester serves as a reference material for the accurate analysis of melatonin and its metabolites. This is crucial for developing drugs that target melatonin receptors, which play a role in sleep and circadian rhythm regulation .

Neuroscience

Neuroscientific research leverages compounds like N-Carboxylate Melatonin Ethyl Ester to explore melatonin’s neurobiological effects. Melatonin is known for its neuroprotective properties and its ability to regulate neuronal plasticity and neuroprotection .

Oncology

In oncology, the role of melatonin and its metabolites, potentially including those derived from N-Carboxylate Melatonin Ethyl Ester, is being explored for their anti-tumor and anti-cancer properties .

Molecular Biology

Molecular biologists are interested in N-Carboxylate Melatonin Ethyl Ester for its potential use in the synthesis of unsaturated carboxylates. These compounds have antimicrobial and antitumor activities and are used to generate metal-containing polymers for medical applications .

Analytical Chemistry

Analytical chemists use N-Carboxylate Melatonin Ethyl Ester as a standard for the precise determination of melatonin in various samples. Its role is critical in ensuring the accuracy of melatonin measurements in research and quality control .

Environmental Science

Although not directly related to environmental science, the biosynthesis pathways of melatonin and its isomers, which may involve compounds like N-Carboxylate Melatonin Ethyl Ester, can provide insights into plant physiology and responses to environmental stressors .

Wirkmechanismus

Target of Action

N-Carboxylate Melatonin Ethyl Ester is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that N-Carboxylate Melatonin Ethyl Ester may also interact with various targets.

Mode of Action

Melatonin is known to interact with melatonin receptors, which are involved in the regulation of circadian rhythms and immune activities

Biochemical Pathways

It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin . Melatonin is involved in many physiological processes, including the regulation of circadian rhythms and immune activities . It is synthesized mainly from the metabolism of tryptophan via serotonin .

Result of Action

Given its use in the preparation of 6-hydroxymelatonin , it may share some of the effects of melatonin, which include the regulation of circadian rhythms and immune activities .

Eigenschaften

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGYDVCSRYZANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464880 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carboxylate Melatonin Ethyl Ester | |

CAS RN |

519186-54-0 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)